molecular formula C9H13FN4 B15220635 (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine

(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B15220635
M. Wt: 196.22 g/mol
InChI Key: NEBCRHQTLSEAPG-UHFFFAOYSA-N
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Description

(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is a heterocyclic amine featuring a pyrrolidine scaffold substituted with a fluorine atom at the 4-position and a pyridazin-3-yl group at the 1-position. The methanamine moiety at the 2-position provides a primary amine functional group, making it a versatile building block for medicinal chemistry and catalysis. The fluorine atom enhances electronegativity and metabolic stability, while the pyridazine ring contributes to π-π stacking interactions in biological targets or catalytic systems .

Properties

Molecular Formula

C9H13FN4

Molecular Weight

196.22 g/mol

IUPAC Name

(4-fluoro-1-pyridazin-3-ylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C9H13FN4/c10-7-4-8(5-11)14(6-7)9-2-1-3-12-13-9/h1-3,7-8H,4-6,11H2

InChI Key

NEBCRHQTLSEAPG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CN)C2=NN=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the pyridazine ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicine, (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized applications. Its unique properties could make it suitable for specific industrial processes or products.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine-Based Analogs with Heteroaromatic Substitutions

Compound A : [(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine
  • Molecular Formula : C₁₀H₁₆FN₃O
  • Molecular Weight : 213.25 g/mol
  • Key Differences: The pyrrolidine nitrogen is substituted with a 3-methyl-1,2-oxazole group instead of pyridazine. Stereochemistry (2S,4S) may enhance conformational selectivity .
Compound B : [(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
  • Key Features: Substituted with a thiazole ring, which is sulfur-containing and more lipophilic than pyridazine.
Parameter Target Compound Compound A Compound B
Heterocycle Pyridazin-3-yl 1,2-Oxazole 1,3-Thiazole
Molecular Weight ~210–250 g/mol 213.25 Not Provided
Applications Catalysis, Therapeutics Agrochemicals Enzyme Inhibition

Pyridazine-Containing Analogs in Catalysis

Compound C : 1-(Pyridazin-3-yl)-N,N′-bis(pyridin-2-ylmethyl)methanamine (tpab)
  • Role: Ligand in iron complexes for water oxidation catalysis. Achieved 14 TON (turnover number) for O₂ production, comparable to parent complexes. The absence of a pyrrolidine ring in tpab reduces conformational flexibility but maintains pyridazine’s electron-deficient character for metal coordination .

Substituted Pyrrolidines with Bulky Groups

Compound D : ((S)-1-(4-Iodobenzyl)pyrrolidin-2-yl)methanamine
  • The iodine atom may enhance binding to aromatic residues in receptors, differing from the target compound’s pyridazine-mediated interactions .
Compound E : [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
  • Molecular Formula : C₁₂H₁₉N₃
  • Key Differences : Pyridine core with dimethyl and pyrrolidine substituents. The reduced electron deficiency compared to pyridazine may lower catalytic activity but improve bioavailability .

Biological Activity

(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial and antifungal activities, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine can be represented as follows:

  • Chemical Formula : C10H12FN3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1228666-05-4

This compound features a pyrrolidine ring substituted with a pyridazine moiety and a fluorine atom, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine. In vitro tests have shown that various pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial activity is often attributed to the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which enhance the interaction with bacterial cell membranes .
CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Antifungal Activity

In addition to antibacterial properties, (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine has shown antifungal activity against various fungal pathogens.

Research Insights :

  • Efficacy Against Fungi : Certain derivatives demonstrated inhibition zones ranging from 18 mm to 24 mm against fungal strains, indicating moderate to high antifungal activity .
  • Comparative Studies : When compared with standard antifungal agents, some derivatives exhibited comparable or superior activity, suggesting their potential as therapeutic agents in treating fungal infections .
CompoundFungal StrainInhibition Zone (mm)
Compound CCandida albicans24
Compound DAspergillus niger21

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds similar to (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine:

  • Study on Pyrrolidine Derivatives : A comprehensive study evaluated the antimicrobial properties of various pyrrolidine derivatives, identifying structural features that enhance their bioactivity . The study concluded that modifications in substituent groups significantly impact both antibacterial and antifungal efficacy.
  • Mechanistic Analysis : Another research focused on elucidating the mechanisms by which these compounds exert their effects, highlighting the role of fluorine substitution in enhancing lipophilicity and membrane permeability, which is crucial for antimicrobial action .

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